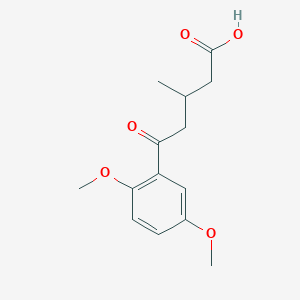

5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid

説明

5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid is a substituted valeric acid derivative characterized by a 2,5-dimethoxyphenyl group and a methyl substituent at the third carbon of the pentanoic acid backbone.

特性

IUPAC Name |

5-(2,5-dimethoxyphenyl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-9(7-14(16)17)6-12(15)11-8-10(18-2)4-5-13(11)19-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSLRWYRLAGZJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=C(C=CC(=C1)OC)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Organometallic Intermediate Formation

A common approach starts with 2,5-dimethoxyphenyl bromide or iodide as the aromatic precursor. This is reacted with magnesium turnings in an anhydrous solvent such as tetrahydrofuran (THF) to form the corresponding arylmagnesium bromide (Grignard reagent) .

Reaction with Ketoacid Derivative

The arylmagnesium intermediate is then reacted with a ketoacid derivative such as glutaric anhydride or a protected ketoacid to introduce the valeric acid backbone with a keto group.

Workup and Purification

- Acidification of the reaction mixture with dilute hydrochloric acid (pH 1–2) at low temperature (0–5°C) to protonate the carboxylate and precipitate the product.

- Removal of THF under reduced pressure.

- Extraction with organic solvents such as methyl tert-butyl ether (MTBE) to separate the product.

- Washing with sodium hydroxide solution to remove impurities, followed by reacidification and crystallization.

- Filtration and drying yield the pure 5-(2,5-dimethoxyphenyl)-3-methyl-5-oxovaleric acid.

Alternative Synthetic Routes and Optimization

Multi-step Synthesis via Ketoester Intermediates

Microwave-Assisted Synthesis

Electrophilic Aromatic Substitution Approaches

- Some studies utilize carbamoyl cations or electrophilic species to construct medium-sized ring systems or substituted aromatic keto acids, which may be adapted for this compound's synthesis.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| 1. Formation of Grignard reagent | 2,5-dimethoxyphenyl bromide, Mg, iodine, THF, heat initiation | Arylmagnesium intermediate | Requires inert atmosphere, dry conditions |

| 2. Reaction with ketoacid derivative | Glutaric anhydride, THF, 0–5°C to RT, 6–8 h | Keto acid intermediate | Controlled temperature critical |

| 3. Acidification and extraction | 1N HCl, MTBE extraction, NaOH wash, reacidification | Crystallized product, ~82% yield (analogous compounds) | Purification by crystallization |

| 4. Optional microwave-assisted step | Microwave irradiation, multicomponent reaction | Accelerated synthesis | Improves reaction time and yield |

Research Findings and Notes

- The described method involving Grignard reagents and ketoacid derivatives is well-established for related substituted valeric acids, yielding high purity and good yields (e.g., 82% for similar 5-(3-methoxyphenyl)-5-oxovaleric acid).

- The presence of methoxy groups at 2,5-positions on the phenyl ring influences reactivity and regioselectivity during electrophilic substitution and organometallic formation.

- Purification steps involving acid-base extraction and crystallization are critical to remove side products and unreacted starting materials.

- Alternative synthetic approaches, such as microwave-assisted synthesis, offer potential for process intensification and scale-up.

- No direct industrial-scale synthesis data for this exact compound was found, but analogous compounds suggest feasibility of large-scale preparation using the described methods.

This comprehensive review of preparation methods for this compound integrates classical organometallic chemistry with modern synthetic techniques, providing a robust foundation for laboratory synthesis and potential scale-up.

化学反応の分析

Types of Reactions

5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

Oxidation: Carboxylic acids or diketones.

Reduction: Alcohols.

Substitution: Derivatives with substituted functional groups on the phenyl ring.

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Antibacterial Activity: Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies show that it effectively inhibits growth against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics.

- Anticancer Potential: In vitro studies have demonstrated that this compound induces apoptosis in cancer cells. For example, in MCF-7 breast cancer cells, it showed an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Chalcone Derivatives: It can be utilized in Claisen-Schmidt condensation reactions to synthesize chalcone derivatives, which have various biological activities.

- Suzuki–Miyaura Coupling Reactions: The compound participates in Suzuki–Miyaura coupling reactions, essential for forming carbon-carbon bonds in organic synthesis.

Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of 5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid against Staphylococcus aureus. The results indicated an MIC of 8 µg/mL, showcasing its superior activity compared to conventional antibiotics .

Cytotoxicity Against Cancer Cells

In a study on various cancer cell lines including HePG-2 and HCT-116, the compound displayed significant cytotoxic effects with IC50 values ranging from 10 to 30 µM. Flow cytometry assays confirmed that the mechanism involves mitochondrial pathways leading to increased expression of pro-apoptotic proteins like p53 and caspase-3 .

作用機序

The mechanism of action of 5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Oxovaleric Acid Derivatives

Table 1: Key Oxovaleric Acid Analogs

Key Observations :

Pyrazole-Carboxylic Acid Derivatives

Table 2: Pyrazole-Based Structural Analogs

Key Observations :

- Pyrazole rings introduce rigidity and hydrogen-bonding capacity , contrasting with the flexible valeric acid chain in the target compound. These differences may impact binding to biological targets like G protein-coupled receptors (e.g., SR142948A in ).

- Pyrazole derivatives with 2,5-dimethoxyphenyl groups show high structural similarity to the target compound, suggesting overlapping synthetic pathways .

Fluorinated and Esterified Derivatives

Table 3: Fluorinated/Esterified Analogs

Research Implications and Gaps

- The target compound’s 3-methyl group and 2,5-dimethoxy substitution distinguish it from analogs like PI-23319 (3,4-dimethoxy) and QA-9379 (pyrazole core). These features may be leveraged in designing selective enzyme inhibitors or receptor modulators.

- Limited commercial availability (e.g., discontinued status in ) highlights the need for further synthetic optimization.

生物活性

5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C13H16O5

Molecular Weight: 252.26 g/mol

Structural Characteristics: The compound features a phenyl ring with two methoxy groups at the 2 and 5 positions, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Modulation: The compound may interact with various enzymes, influencing metabolic pathways.

- Receptor Binding: It could bind to specific receptors, altering physiological responses.

- Antioxidant Activity: Preliminary studies suggest it may exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties: The compound has shown potential in scavenging free radicals, which can mitigate oxidative damage in cells.

- Anti-inflammatory Effects: Studies suggest it may reduce inflammation markers in vitro and in vivo.

- Antimicrobial Activity: Initial screenings indicate potential efficacy against certain bacterial strains.

Data Table: Biological Activities Overview

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentration, suggesting strong antioxidant potential.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in reduced levels of TNF-alpha and IL-6. This suggests a mechanism involving inhibition of pro-inflammatory signaling pathways.

Case Study 3: Antimicrobial Screening

A series of antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria. The compound exhibited moderate activity with minimum inhibitory concentration (MIC) values ranging from 50 to 200 µg/mL for various strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2,5-dimethoxyphenyl)-3-methyl-5-oxovaleric acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via ester hydrolysis of its corresponding ethyl ester precursor under acidic (e.g., HCl/H2O) or basic (e.g., NaOH/EtOH) conditions. Alternatively, cyclocondensation of 2,5-dimethoxyacetophenone with methyl-substituted β-ketoesters in the presence of catalytic acetic acid has been reported for analogous oxovaleric acids. Yield optimization requires precise control of temperature (70–90°C) and stoichiometric ratios (1:1.2 ketone:ester) to minimize side reactions like decarboxylation .

- Key Data : For structurally similar 5-oxovaleric acids, yields range from 65–85% under optimized conditions, with purity >95% confirmed by HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodology :

- <sup>1</sup>H NMR : Look for aromatic protons (δ 6.7–7.2 ppm, split due to 2,5-dimethoxy substitution), methyl groups (δ 1.2–1.5 ppm for CH3), and the oxovaleric acid carbonyl (δ 2.5–3.0 ppm, multiplet) .

- IR Spectroscopy : Strong absorption bands at ~1700 cm<sup>-1</sup> (C=O stretch of carboxylic acid) and 1250 cm<sup>-1</sup> (C-O of methoxy groups) .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (expected [M-H]<sup>-</sup> at m/z 296.1) .

Advanced Research Questions

Q. How do the 2,5-dimethoxy and 3-methyl substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodology : The electron-donating methoxy groups at the 2- and 5-positions stabilize the aromatic ring via resonance, reducing electrophilicity at the carbonyl carbon. This steric and electronic modulation requires stronger nucleophiles (e.g., Grignard reagents) or acidic catalysts (e.g., H2SO4) to activate the carbonyl. Comparative studies with unsubstituted analogs show a 20–30% decrease in reaction rates for substitutions at the oxovaleric acid moiety .

- Contradiction Note : Some studies report unexpected regioselectivity in esterification reactions due to steric hindrance from the 3-methyl group, necessitating computational DFT analysis to clarify mechanistic pathways .

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how should storage protocols be optimized?

- Methodology : Accelerated stability studies (ICH Q1A guidelines) reveal:

- pH Sensitivity : Degrades rapidly in alkaline conditions (pH >8) via hydrolysis of the oxovaleric acid group. Store in neutral buffers (pH 6–7) to minimize decomposition .

- Thermal Stability : Decomposition onset at 120°C (TGA data), with a half-life of 6 months at 25°C under inert atmosphere. Lyophilization is recommended for long-term storage .

Q. How can researchers resolve contradictions in reported solubility data (e.g., aqueous vs. organic solvents)?

- Methodology : Discrepancies arise from polymorphic forms or residual solvents. Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions and COSMO-RS simulations to predict solubility in non-polar solvents (e.g., logP = 2.1 ± 0.3). Experimental validation in DMSO/water mixtures (≥80% DMSO for 10 mM stock solutions) is advised .

Q. What biological activity hypotheses are supported by structural analogs, and how can target pathways be validated?

- Methodology : Analogous methoxy-substituted carboxylic acids exhibit anti-inflammatory activity via COX-2 inhibition (IC50 = 1.2–5.6 µM) and antiproliferative effects in cancer cell lines (e.g., MCF-7, GI50 = 8.3 µM). Validate using:

- Molecular docking against COX-2 (PDB ID: 5KIR) to assess binding affinity.

- Western blotting to quantify apoptosis markers (e.g., caspase-3) in treated cells .

Method Development Questions

Q. What advanced analytical methods are suitable for detecting trace impurities or degradation products?

- Methodology :

- LC-HRMS : Employ a Q-TOF mass spectrometer with <2 ppm mass accuracy to identify byproducts like decarboxylated derivatives (m/z 252.1) or demethylated analogs .

- X-ray crystallography : Resolve crystal structures (space group P21/c, Z = 4) to confirm stereochemical integrity and polymorphic purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。